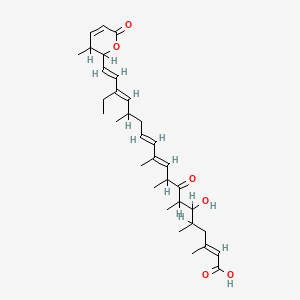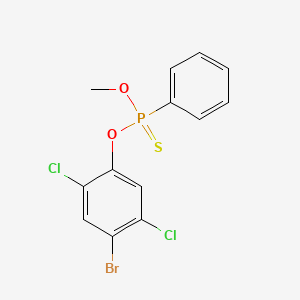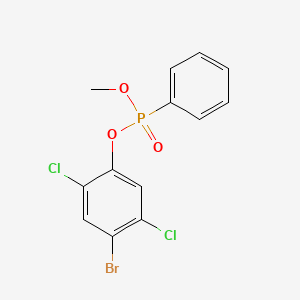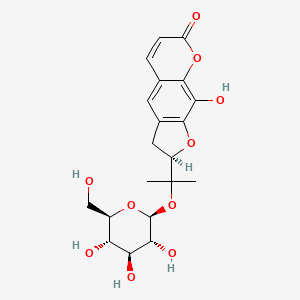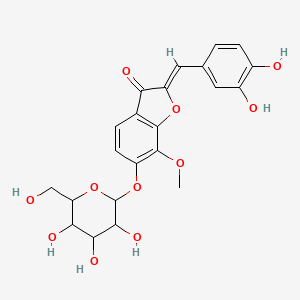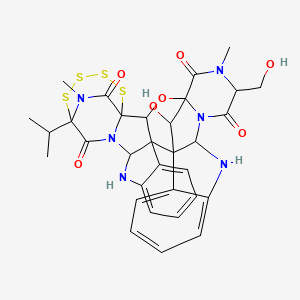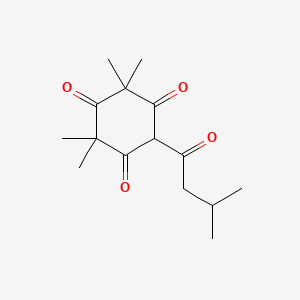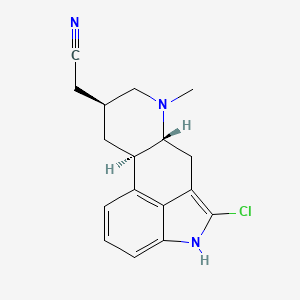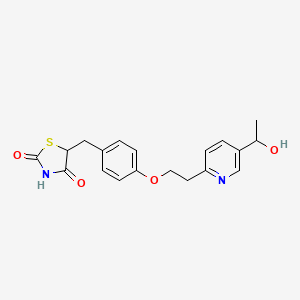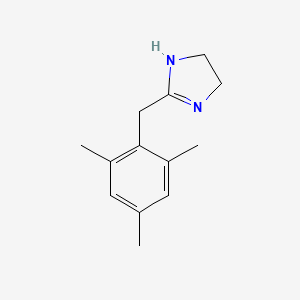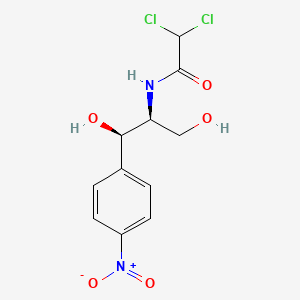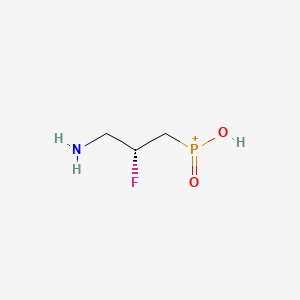
ロイペプチン
説明
Leupeptin(1+) is a guanidinium ion that is the conjugate acid of leupeptin, arising from protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of a leupeptin.
科学的研究の応用
タンパク質精製におけるプロテアーゼ阻害
ロイペプチンは、特定の種類の土壌細菌、ストレプトマイセスによって自然に生成されるプロテアーゼ阻害剤です。これは、タンパク質の分解を防止するために、タンパク質精製初期段階で特に有用です。 ロイペプチンの広範なプロテアーゼ阻害スペクトルは、生化学研究や大規模なタンパク質生産において非常に貴重なものとなっています .
聴覚保護研究
動物モデル研究では、ロイペプチンは、大きな音や特定の抗生物質によって引き起こされる耳の有毛細胞の損傷から保護する可能性を示しています。 細胞損傷に対するこの保護作用は、難聴を防ぐことが示されており、耳科学研究におけるその重要性を示しています .
オートファジーフラックス分析
ロイペプチンは、リソソームシステインプロテアーゼの特異的な阻害剤として機能します。飢餓状態のラットまたはマウスに投与すると、オートリソソームタンパク質の分解を阻害し、肝臓にオートリソソームが蓄積されます。 この効果は、肝臓ホモジネートにおける選択的オートファジー基質およびオートファゴソーム膜タンパク質のレベルの上昇を調べることで、生体内でのオートファジーフラックスを測定するために使用されます .
オートリソソームの単離
この化合物は、オートファジーによるタンパク質分解を阻害する能力があり、肝細胞からオートリソソームを単離することができます。 これらの単離されたオートリソソームは、隔離された細胞質タンパク質と分解中間体の存在を調べることができ、選択的および非選択的オートファジープロセスの両方の洞察を提供します .
リソソームシステインプロテアーゼの研究
ロイペプチンは、カテプシンL、B、H、レグメインなど、リソソームシステインプロテアーゼを標的としています。 肝細胞の細胞膜を貫通し、リソソームに組み込まれることで、研究者はこれらのプロテアーゼがさまざまな生物学的プロセスにおいて果たす役割と調節を研究することができます .
飢餓状態におけるオートファジーの検討
興味深いことに、ロイペプチン誘導オートリソソームの量は、飢餓状態とともに増加します。 この特性は、ロイペプチンを肝臓における飢餓誘導オートファジーの研究に役立つツールにします。なぜなら、単離されたオートリソソームの数は、この生理学的反応の指標となるからです .
作用機序
Target of Action
Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor . It primarily targets and inhibits serine, cysteine, and threonine proteases . These proteases play crucial roles in various biological processes, including protein degradation and turnover, regulation of cellular functions, and signal transduction .
Mode of Action
Leupeptin acts as a competitive transition state inhibitor . It binds to the active sites of its target proteases, thereby preventing these enzymes from interacting with their substrates . This inhibition can be relieved by an excess of substrate . Leupeptin’s targets include trypsin, plasmin, porcine kallikrein, papain, and cathepsin B .
Biochemical Pathways
Leupeptin’s inhibition of proteases affects various biochemical pathways. For instance, it can prevent the degradation of proteins during their isolation from tissues or membranes . It also plays a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . When leupeptin is administered, it inhibits autolysosomal protein degradation, leading to the accumulation of autolysosomes in cells .
Pharmacokinetics
It is known that leupeptin is soluble in water, ethanol, acetic acid, and dmf . It is stable for 1 week at 4 °C and 1 month at -20 °C .
Result of Action
The inhibition of proteases by leupeptin can have significant effects at the molecular and cellular levels. For example, it can prevent the destruction of products from specific enzymatic reactions being studied in vitro . In the context of autophagy, the inhibition of autolysosomal protein degradation by leupeptin results in the accumulation of autolysosomes in cells .
Action Environment
The action, efficacy, and stability of leupeptin can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of leupeptin . Furthermore, the presence of other molecules, such as substrates of the proteases that leupeptin inhibits, can influence its efficacy .
生化学分析
Biochemical Properties
Leupeptin plays a crucial role in biochemical reactions by inhibiting various proteases. It interacts with enzymes such as trypsin, plasmin, porcine kallikrein, papain, cathepsin B, and endoproteinase Lys-C . The nature of these interactions is primarily competitive inhibition, where leupeptin binds to the active site of the enzyme, preventing substrate access. This inhibition can be relieved by an excess of substrate . Leupeptin is soluble in water, ethanol, acetic acid, and dimethylformamide, making it versatile for use in different experimental conditions .
Cellular Effects
Leupeptin has significant effects on various cell types and cellular processes. It is known to reduce cell death induced by excess calpain activation, providing protection against hair cell damage caused by gentamicin ototoxicity . In cellular signaling pathways, leupeptin inhibits autophagy by impairing amphisome-lysosome fusion, leading to the accumulation of autophagic vacuoles . This inhibition affects gene expression and cellular metabolism by disrupting the degradation of proteins and other cellular components.
Molecular Mechanism
At the molecular level, leupeptin exerts its effects through covalent binding to the active sites of serine, cysteine, and threonine proteases . This binding prevents the proteases from interacting with their substrates, thereby inhibiting their enzymatic activity. Leupeptin’s inhibition of proteases such as trypsin, plasmin, and cathepsin B is characterized by low inhibition constants (K_i), indicating high affinity for these enzymes . Additionally, leupeptin has been shown to inhibit the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), demonstrating its broad-spectrum protease-inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leupeptin change over time. Leupeptin is stable for one week at 4°C and one month at -20°C when dissolved in water . Over time, leupeptin administration leads to the accumulation of autolysosomes in liver cells, as observed in studies with starved rats and mice . This accumulation results from the inhibition of lysosomal cysteine proteinases, which disrupts autophagic proteolysis and leads to the buildup of autophagic vacuoles .
Dosage Effects in Animal Models
The effects of leupeptin vary with different dosages in animal models. In a study involving a rat hind limb ischemia model, leupeptin administration resulted in larger gastrocnemius muscle fiber cross-sectional areas compared to saline-treated controls . No significant differences were observed in the injured hindlimbs. These findings suggest that leupeptin can mitigate muscle and nerve injuries at specific dosages, but its efficacy may be limited in certain conditions .
Metabolic Pathways
Leupeptin is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as cathepsin L, cathepsin B, cathepsin H, and legumain, which are lysosomal cysteine proteinases . By inhibiting these enzymes, leupeptin disrupts the degradation of proteins within lysosomes, leading to the accumulation of autophagic vacuoles and affecting metabolic flux . This inhibition can prevent or delay muscular dystrophy in animal models .
Transport and Distribution
Leupeptin is transported and distributed within cells and tissues through various mechanisms. It penetrates hepatocyte plasma membranes and incorporates into lysosomes, where it inhibits lysosomal cysteine proteinases . In neurons, leupeptin administration slows the axonal transport of autophagosomes and endolysosomes, leading to their accumulation within dystrophic axonal swellings . This selective disruption of axonal transport highlights leupeptin’s impact on cellular localization and accumulation.
Subcellular Localization
Leupeptin’s subcellular localization is primarily within lysosomes and autophagic vacuoles. In primary cortical neuron cultures, leupeptin treatment increases the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) by inhibiting its lysosomal degradation . This accumulation of BACE1 in lysosomes suggests that leupeptin affects the subcellular localization and activity of proteases involved in neurodegenerative diseases. Additionally, leupeptin’s inhibition of lysosomal proteolysis leads to the accumulation of autophagic substrates and the formation of autolysosomes .
特性
CAS番号 |
55123-66-5 |
|---|---|
分子式 |
C20H39N6O4+ |
分子量 |
427.6 g/mol |
IUPAC名 |
[(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium |
InChI |
InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/p+1/t15-,16-,17-/m0/s1 |
InChIキー |
GDBQQVLCIARPGH-ULQDDVLXSA-O |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC[NH+]=C(N)N)C=O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC[NH+]=C(N)N)C=O)NC(=O)C |
外観 |
Solid powder |
| 24365-47-7 103476-89-7 |
|
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
LLR |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


